Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate
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Overview
Description
Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of two tert-butyl groups and an aminopyrrolidine core. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate typically involves the protection of the amine group using di-tert-butyl dicarbonate. One common method is the chemoselective mono-N-Boc protection of amines, amino acids, and peptides using Amberlyst-15 as a catalyst in ethanol . This method is efficient and allows for the easy separation and reuse of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while reduction can produce reduced amine derivatives.
Scientific Research Applications
Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Di-tert-Butyl 4-hydroxypyrrolidine-1,2-dicarboxylate: This compound is similar in structure but contains a hydroxyl group instead of an amine group.
4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate: Another compound with tert-butyl groups, used in different chemical contexts.
Uniqueness
Di-tert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate is unique due to its specific configuration and functional groups, which make it suitable for a variety of chemical transformations and applications in research. Its ability to undergo selective reactions and its stability under various conditions contribute to its versatility.
Properties
IUPAC Name |
ditert-butyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-7-9(15)8-16(10)12(18)20-14(4,5)6/h9-10H,7-8,15H2,1-6H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZUBILBAGXYBO-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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